molecular formula C13H16O3 B14275303 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde CAS No. 131531-48-1

3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde

Cat. No.: B14275303
CAS No.: 131531-48-1
M. Wt: 220.26 g/mol
InChI Key: JPKGEZXEQWVJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 1,3-dioxane ring, which is further substituted with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with 1,3-dioxane. One common method includes the use of acid catalysts such as toluenesulfonic acid in refluxing toluene, which facilitates the formation of the dioxane ring by removing water from the reaction mixture . Another approach involves the use of trialkoxyalkanes and acetic acid as catalysts to form the dioxane ring in situ .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The continuous removal of water using a Dean-Stark apparatus or molecular sieves can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or sulfonated benzaldehyde derivatives.

Scientific Research Applications

3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxane ring may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is unique due to the combination of the benzaldehyde group and the dioxane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.

Properties

CAS No.

131531-48-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde

InChI

InChI=1S/C13H16O3/c1-13(2)8-15-12(16-9-13)11-5-3-4-10(6-11)7-14/h3-7,12H,8-9H2,1-2H3

InChI Key

JPKGEZXEQWVJRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=CC(=C2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.